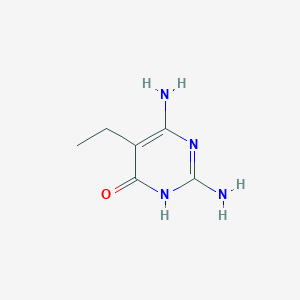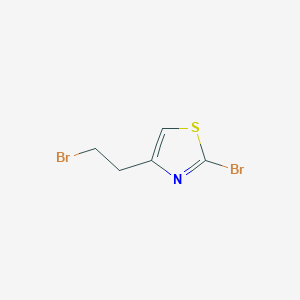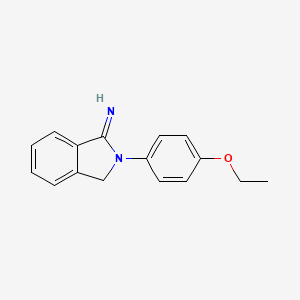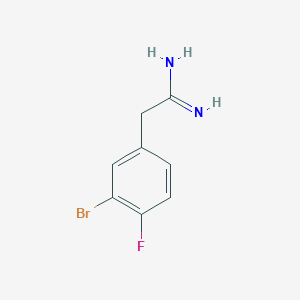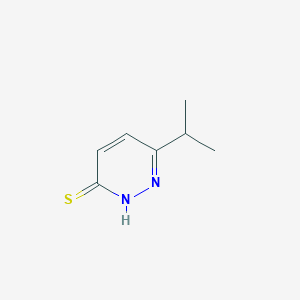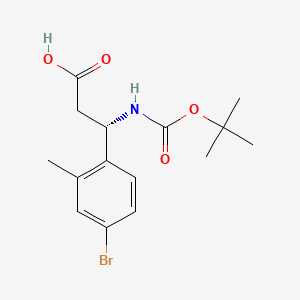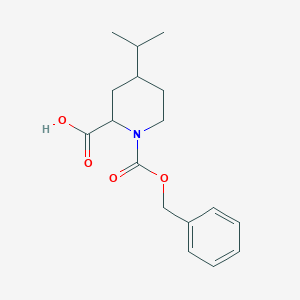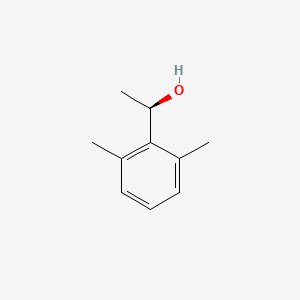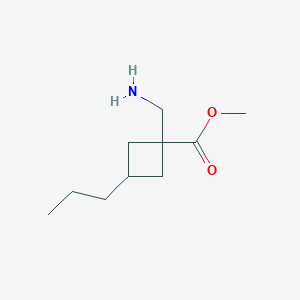
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is an organic compound with a cyclobutane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often involve the use of catalysts such as SnCl2 and NaOAc in THF to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: Shares a similar cyclopropane ring structure but differs in the functional groups attached.
Methyl 1-hydroxyindole-3-carboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
Methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 1-(aminomethyl)-3-propylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-8-5-10(6-8,7-11)9(12)13-2/h8H,3-7,11H2,1-2H3 |
Clave InChI |
RBNJJFUPCOPWHC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C1)(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



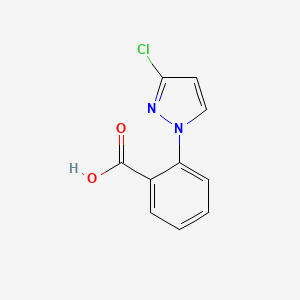
![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
